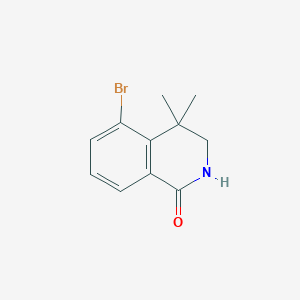

5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)7-4-3-5-8(12)9(7)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDKNWXSKRWBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

Reduction: Reduction reactions might convert it into various dihydroisoquinoline derivatives.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various functionalized isoquinolines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential use in drug development due to its structural similarity to bioactive isoquinolines.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Dihydroisoquinolinones

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 724422-42-8)

- Structural Differences : Bromine at position 6 (vs. 5 in the target compound) and a methyl group at position 2 (absent in the target).

- Impact : The positional isomerism of bromine may alter electronic effects and steric interactions in biological targets. The additional methyl group at position 2 could enhance lipophilicity but reduce conformational flexibility .

6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3)

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 230301-83-4)

Alkyl-Substituted Derivatives

7-Alkoxy-3,4-dihydroisoquinolin-1(2H)-one Derivatives (6a–e)

- Structural Differences : Alkoxy chains (e.g., hexyloxy, benzyloxy) at position 7 instead of bromine and dimethyl groups.

- Impact: Alkoxy chains enhance solubility in lipid membranes but may reduce target specificity due to increased flexibility.

4,4-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one (Hypothetical Analog)

- Structural Differences : Lacks the bromine substituent at position 5.

- Impact : The absence of bromine reduces molecular weight (199.21 g/mol) and may decrease halogen-bonding interactions critical for binding to tubulin or σ₂ receptors .

Biological Activity

5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1430563-79-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C11H12BrNO

- Molecular Weight : 254.12 g/mol

- Melting Point : 180 - 183 °C

- Physical State : Solid at room temperature

Biological Activity Overview

The biological activity of this compound has been studied for its potential applications in treating various diseases, especially cancer and bacterial infections. The compound exhibits several key activities:

-

Anticancer Properties :

- In vitro studies have shown that this compound can inhibit cancer cell proliferation. It interacts with specific enzymes and receptors involved in cancer pathways, demonstrating potential as an anti-cancer agent.

- A study highlighted its effectiveness against various cancer cell lines, indicating a dose-dependent response in inhibiting cell growth.

-

Antibacterial Activity :

- The compound has shown promising antibacterial properties against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes.

-

Mechanism of Action :

- The unique structure allows for interaction with biological targets, including enzymes and receptors relevant to disease pathways. Research indicates that it may act as an inhibitor of specific protein kinases involved in cell signaling.

Case Studies

-

Anticancer Efficacy :

- A study conducted by researchers at the University of Bath examined the synthesis and pharmacological characterization of isoquinolinones, including this compound. Results indicated significant inhibition of cell proliferation in human cancer cell lines (e.g., breast and prostate cancers) with IC50 values ranging from 10 to 20 µM .

-

Antibacterial Studies :

- In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated effective bactericidal activity with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO | Lacks dimethyl groups; simpler structure |

| 6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | C11H12BrNO | Bromine at the 6-position; different activity |

| 5-Bromo-3-(trifluoromethyl)-2-pyridinecarboxaldehyde | C10H7BrF3N | Incorporates trifluoromethyl group |

| 5-Bromo-3-cyanoindole | C9H6BrN3 | Contains cyano group; different properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via cyclization of brominated precursors or halogenation of pre-formed dihydroisoquinolinones. For example, bromine substitution at specific positions (e.g., position 5) often requires regioselective electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with brominated aryl halides). Reaction conditions such as temperature (60–120°C), solvent polarity (DCM vs. DMF), and catalysts (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield. Optimization via Design of Experiments (DoE) is recommended to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the dihydroisoquinolinone core and bromine/methyl substitution patterns. For instance, the deshielded carbonyl carbon (C-1) typically appears at ~170 ppm in ¹³C NMR, while methyl groups at C-4 show distinct triplet splitting in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₂BrNO) via exact mass matching.

- X-ray Crystallography : Resolves conformational details, such as the puckered dihydroisoquinolinone ring and bromine spatial orientation .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology : The bromine atom at position 5 enhances electrophilicity, making it reactive in palladium-catalyzed couplings (e.g., with arylboronic acids). However, steric hindrance from the 4,4-dimethyl groups may reduce reactivity compared to less-substituted analogs. Kinetic studies under varying conditions (e.g., ligand choice, solvent) are advised to assess substitution rates .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?

- Methodology : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding regioselectivity in bromination. Reaction path search algorithms (e.g., AFIR) can identify low-energy pathways for cyclization steps. Coupling computational predictions with high-throughput experimentation reduces trial-and-error approaches, as demonstrated in ICReDD’s integrated workflow .

Q. How can researchers resolve contradictions in reported biological activity data between this compound and structural analogs?

- Methodology : Comparative analysis of halogen substitution effects is critical. For example:

Q. What strategies mitigate thermal or photolytic degradation during storage and handling?

- Methodology : Stability studies under accelerated conditions (40°C/75% RH, UV exposure) identify degradation pathways (e.g., dehalogenation or ring oxidation). Protective measures include:

- Storage : Anhydrous, dark conditions at -20°C in amber vials.

- Stabilizers : Antioxidants (e.g., BHT) or inert atmospheres (N₂) reduce oxidative decomposition .

Data-Driven Research Considerations

- Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent, catalyst loading) efficiently. Response surface methodology (RSM) optimizes yield and purity .

- Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding factors in bioactivity studies, such as solvent residues or impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.